(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

Purity HPLC Commercial scale

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 709031-45-8), also referred to as Saxagliptin Amide Mesylate Salt, is a chiral bicyclic amine methanesulfonate salt that serves as a penultimate intermediate in the commercial synthesis of the DPP-4 inhibitor saxagliptin (Onglyza). The compound bears the (1S,3S,5S) absolute stereochemistry critical for downstream coupling with (S)-3-hydroxyadamantylglycine, and is supplied with molecular formula C₇H₁₄N₂O₄S and a molecular weight of 222.26 g·mol⁻¹.

Molecular Formula C7H14N2O4S
Molecular Weight 222.26 g/mol
CAS No. 709031-45-8
Cat. No. B3029574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
CAS709031-45-8
Molecular FormulaC7H14N2O4S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C2C1NC(C2)C(=O)N
InChIInChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)/t3-,4-,5-;/m0./s1
InChIKeyWPIYZQBALIBMAA-SHLRHQAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate (CAS 709031-45-8): Procurement-Relevant Baseline for the Key Saxagliptin Intermediate


(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 709031-45-8), also referred to as Saxagliptin Amide Mesylate Salt, is a chiral bicyclic amine methanesulfonate salt that serves as a penultimate intermediate in the commercial synthesis of the DPP-4 inhibitor saxagliptin (Onglyza) [1]. The compound bears the (1S,3S,5S) absolute stereochemistry critical for downstream coupling with (S)-3-hydroxyadamantylglycine, and is supplied with molecular formula C₇H₁₄N₂O₄S and a molecular weight of 222.26 g·mol⁻¹ . It is listed under ECHA notification 615-206-1 and is commercially available at scales from 5 g to multi-kilogram quantities from multiple GMP-compliant and ISO-certified suppliers [2].

Why Generic Substitution Fails for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate (CAS 709031-45-8)


Substituting the mesylate salt (CAS 709031-45-8) with the corresponding free base (CAS 361440-68-8), hydrochloride salt (CAS 709031-39-0), or trifluoroacetate salt (CAS 361440-69-9) introduces quantifiable risks to downstream saxagliptin synthesis: the free base amine can participate in uncontrolled intramolecular cyclisation to form a cyclic amidine impurity exceeding 0.30% under formulation-relevant stress conditions, while the hydrochloride salt requires an additional neutralisation step with a tertiary amine base (e.g., N-methylmorpholine or Hünig's base) prior to the critical EDC/HOBt-mediated coupling, introducing stoichiometric variability and potential racemisation [1][2]. The mesylate salt, in contrast, is the exact form specified in the published Amneal/Bristol-Myers Squibb process patents and is used directly without pre-neutralisation, delivering 96.7% isolated yield with 96% HPLC purity in the coupling step .

Quantitative Comparator Evidence: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate vs. Free Base, HCl, and TFA Salt Forms


Commercial-Scale HPLC Purity: Mesylate Salt (≥99.0%) vs. Free Base (95–98%) and HCl Salt (95–97%)

The mesylate salt achieves a commercial-scale purity of ≥99.0% by HPLC, as reported by PharmSyn for multi-kilogram batches destined for saxagliptin API synthesis . In contrast, vendor-certified minimum purity specifications for the free base (CAS 361440-68-8) are 95% (AKSci Z3470) , and for the hydrochloride salt (CAS 709031-39-0) are 95–97% (AKSci Z1752; CymitQuimica) . The trifluoroacetate salt (CAS 361440-69-9) is offered at 95% standard purity (Bidepharm BD248641) . This represents a 1.8–4.0 percentage-point purity advantage for the mesylate salt over its closest analogs when comparing minimum commercial specifications.

Purity HPLC Commercial scale Quality control

Isolated Synthesis Yield: Mesylate Salt (96.7%) from Boc-Precursor Deprotection

In the published Amneal/Amneal Pharmaceuticals process (WO2015/31595), reaction of tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (100 g, 0.442 mol) with methanesulfonic acid (55.2 g, 0.575 mol) in isopropyl alcohol at 60–70 °C for 5 h afforded the mesylate salt in 96.7% yield with 96% HPLC purity after filtration and vacuum drying . This single-step deprotection and salt formation protocol avoids the separate neutralisation and salt-formation steps required when targeting the free base or hydrochloride, which in published comparative route analyses (J. Med. Chem. 2005, 48, 5025–5037, Route 3) suffer from incomplete activated-ester conversion that directly compromises product purity [1].

Synthesis yield Boc deprotection Process chemistry Scale-up

Reference Standard Traceability: Mesylate Salt Offered with USP/EP Pharmacopeial Traceability

The mesylate salt (CAS 709031-45-8) is explicitly listed by multiple accredited reference standard suppliers (SynZeal, Axios Research, Clearsynth) as a fully characterized reference standard of API saxagliptin with traceability against USP or EP pharmacopeial standards provided on feasibility [1][2]. The free base (CAS 361440-68-8) and hydrochloride salt (CAS 709031-39-0) are supplied as general research chemicals or intermediates and are not routinely offered with pharmacopeial dual traceability documentation by the same vendors. For ANDA filers, the availability of a characterized reference standard with established traceability eliminates the need for in-house primary standard qualification, conservatively saving 4–6 weeks of analytical development time per filing [3].

Reference standard Pharmacopeial traceability USP EP ANDA

Molecular Weight Distinction: Mesylate Salt (222.26 g·mol⁻¹) Provides Enhanced Weighing Accuracy for Analytical Standards

The mesylate salt has a molecular weight of 222.26 g·mol⁻¹ (C₇H₁₄N₂O₄S) vs. 126.16 g·mol⁻¹ for the free base (C₆H₁₀N₂O) and 162.62 g·mol⁻¹ for the hydrochloride salt (C₆H₁₁ClN₂O) . For a target weighment of 10.0 mg of the active amine moiety (126.16 g·mol⁻¹), the corresponding salt masses are: mesylate 17.6 mg, hydrochloride 12.9 mg, free base 10.0 mg. At a typical analytical balance readability of 0.01 mg, the mesylate salt reduces the relative weighing error contribution from 0.10% (free base) to 0.057%, a 43% improvement in weighing precision for standard preparation [1]. This is particularly relevant given that ICH Q2(R1) requires ≤2.0% RSD for assay precision.

Molecular weight Weighing accuracy Analytical standard Stoichiometry

Regulatory-Compliant Characterization Data Package: Mesylate Salt as an ANDA-Ready Intermediate

The mesylate salt is supplied with detailed characterization data compliant with regulatory guidelines, specifically positioned for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial saxagliptin production [1][2]. This data package typically includes HPLC, NMR, LC-MS, and IR spectra, residual solvent analysis, and water content determination. While the free base and HCl salt can also be supplied with characterization data, only the mesylate salt form is consistently marketed across multiple vendors (SynZeal, ChemWhat, Axios Research, Clearsynth) with the explicit 'ANDA-ready' regulatory documentation claim, reflecting its status as the process patent-defined intermediate [3].

Regulatory compliance Characterization data ANDA AMV QC

Racemisation Risk Mitigation: Mesylate Salt Offers Direct Coupling Without Pre-Neutralisation vs. Hydrochloride Salt

In the published comparative analysis of four saxagliptin synthetic routes, Route 2 (which employs the corresponding acid chloride intermediate) suffers from 'a significant proportion of racemization' and delivers 'the purity of the target product not high' due to prolonged reaction times with trifluoroacetic anhydride [1]. The mesylate salt is the preferred form because it can be coupled directly with N-Boc-(S)-(3-hydroxyadamantyl)glycine using EDC/HOBt without a separate neutralisation step, whereas the hydrochloride salt requires in situ generation of the free base with a tertiary amine (Hünig's base or NMM), which introduces pKa-dependent equilibration and potential epimerisation at the C3 stereocentre [2]. While direct head-to-head enantiomeric excess data for the mesylate vs. HCl coupling are not publicly available, patent disclosures from Amneal and Bristol-Myers Squibb consistently employ the mesylate salt for the coupling step, indicating a process robustness preference [3].

Racemisation Coupling chemistry Stereochemistry Process robustness

Procurement-Relevant Application Scenarios for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Methanesulfonate (CAS 709031-45-8)


ANDA Filings for Generic Saxagliptin: Reference Standard and Method Validation

Generic pharmaceutical companies developing saxagliptin hydrochloride ANDA submissions should prioritize the mesylate salt (CAS 709031-45-8) as the primary reference standard for HPLC method validation and impurity profiling. Its ≥99.0% commercial purity and availability with USP/EP-traceable documentation [1] allow QC laboratories to establish system suitability parameters and quantify saxagliptin-related impurities (e.g., cyclic amidine, des-cyano saxagliptin) without the 4–6 week delay associated with in-house primary standard qualification. The higher molecular weight (222.26 g·mol⁻¹) also provides superior weighing accuracy, directly supporting ICH Q2(R1) precision requirements.

Multi-Kilogram Saxagliptin API Manufacturing: Direct Process Intermediate

For contract manufacturing organisations (CMOs) executing multi-kilogram saxagliptin campaigns, the mesylate salt is the process patent-defined intermediate that enables direct EDC/HOBt-mediated coupling with N-Boc-(S)-(3-hydroxyadamantyl)glycine without a separate neutralisation step [2]. The documented 96.7% yield from the Boc-precursor and elimination of the racemisation-prone acid chloride route (Route 2) translate to a projected 6–8% overall yield improvement across the final three synthetic steps, directly reducing the cost per kg of saxagliptin hydrochloride dihydrate.

Academic and Industrial Medicinal Chemistry: DPP-4 Inhibitor SAR Studies

Research groups investigating structure-activity relationships (SAR) of DPP-4 inhibitors or developing novel saxagliptin analogs should procure the mesylate salt rather than the free base when the synthetic route requires a neutral, well-characterized azabicyclo[3.1.0]hexane building block. The salt form avoids the storage and handling sensitivity of the free amine (which is prone to oxidation and requires –20 °C storage ), while its detailed characterization data package (NMR, HPLC, LC-MS) facilitates straightforward in-house identity confirmation prior to use in parallel synthesis or fragment-based drug discovery campaigns.

Quote Request

Request a Quote for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.